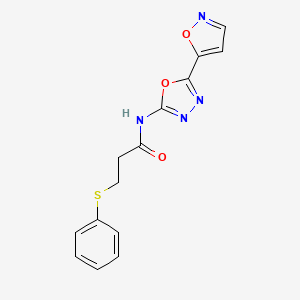
6-(4-Methoxyphenyl)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies. For instance, the asymmetric synthesis of a derivative of hexanoic acid with a methoxyphenyl group is achieved through an asymmetric hydrogenation catalyzed by the Rh-JOSIPHOS system, yielding a chiral acid with high enantiomeric excess (ee) . Another approach for synthesizing a related compound involves a multi-step process starting from 2-methylnaphthoquinone, followed by lipase-catalyzed resolution and subsequent hydrolysis, without the need for chromatographic purification . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 6-(4-Methoxyphenyl)hexanoic acid.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound can exhibit different polymorphic forms, as seen in the case of 6-oxo-6-(phenylamino)hexanoic acid. The polymorphs differ in their intermolecular hydrogen bonding patterns, forming either ribbons or sheets of molecules . This suggests that this compound may also exhibit polymorphism, which can affect its physical properties and reactivity.
Chemical Reactions Analysis
The chemical reactivity of compounds with methoxyphenyl groups can be quite diverse. For example, 6-Methoxy-4-quinolone, an oxidation product derived from a methoxyindole compound, shows strong fluorescence and is used as a fluorescent labeling reagent for carboxylic acids . This indicates that methoxyphenyl-containing compounds can participate in various chemical reactions, including those that are useful for biomedical analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxyphenyl-containing compounds can be influenced by their molecular structure. For instance, 6-Methoxy-4-quinolone exhibits strong fluorescence in a wide pH range and is stable against light and heat . The presence of a methoxy group can affect the electronic properties of the molecule, potentially impacting its solubility, stability, and reactivity. These properties are important for the practical application of such compounds in pharmaceuticals and as intermediates in chemical synthesis.
Applications De Recherche Scientifique
Liquid Crystal Polymers : A study by Stewart and Imrie (1997) explored the use of 6-(4-Methoxyphenyl)hexanoic acid in the creation of liquid crystal polymers. They investigated its miscibility with various copolymers, finding significant applications in the development of materials with unique optical and mechanical properties (Stewart & Imrie, 1997).
Corrosion Inhibition : Research by Gupta et al. (2016) demonstrated that derivatives of this compound can serve as effective corrosion inhibitors for mild steel in acidic environments. This has implications for the protection of metal structures and machinery in various industries (Gupta, Verma, Quraishi & Mukherjee, 2016).
Synthesis of Homologs : Kosui et al. (1982) focused on the synthesis of homologs of L-2-amino-5-(p-methoxyphenyl)pentanoic acid, including this compound. This research is fundamental in understanding the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals and organic chemistry (Kosui, Waki, Kato & Izumiya, 1982).
Pesticide Analysis : Zhang et al. (2008) developed a sensitive ELISA for analyzing fenthion, a pesticide, in fruit samples. They synthesized haptens, including 6-(methoxy(4-(methylthio)phenoxy)phosphorothioylamino)hexanoic acid, to establish an effective method for monitoring pesticide residues in agricultural products (Zhang, Sun, Hu, Shen, Yang, Liang, Sun & Liu, 2008).
Fluorescent Labeling : Hirano et al. (2004) investigated 6-Methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid, for its potential as a fluorescent labeling reagent. This research has significant implications for biomedical analysis and imaging (Hirano, Hamase, Fukuda, Tomita & Zaitsu, 2004).
Propriétés
IUPAC Name |
6-(4-methoxyphenyl)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-16-12-9-7-11(8-10-12)5-3-2-4-6-13(14)15/h7-10H,2-6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLAUURZVLOHNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
107228-87-5 |
Source


|
| Record name | 6-(4-methoxyphenyl)hexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2549040.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]quinoxaline-2-carboxamide;hydrochloride](/img/structure/B2549043.png)
![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2549044.png)
![2,6-difluoro-N-[[5-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2549046.png)
![6-Methyl-2-[[1-(2-phenylbutanoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2549047.png)





![3-(1,3-Benzodioxol-5-ylmethyl)-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2549057.png)

![(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(1H-indol-6-yl)methanone](/img/structure/B2549061.png)
![N-benzyl-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2549062.png)